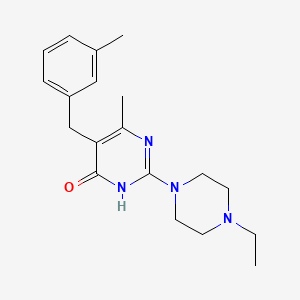![molecular formula C19H30N2O2 B5968466 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as compound 1, is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1 is not fully understood, but studies have suggested that it may act on various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The this compound has been shown to inhibit the activity of Akt and ERK signaling pathways, which are involved in cell survival and proliferation. Additionally, this compound 1 has been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways. The this compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound 1 can induce G1 phase cell cycle arrest and inhibit the proliferation of cancer cells. The this compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways. Additionally, this compound 1 has been shown to have vasodilatory effects and can reduce blood pressure in hypertensive rats. The this compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Compound 1 has several advantages for lab experiments, including its potent antiproliferative activity against various cancer cell lines and its ability to induce apoptosis in cancer cells. Additionally, the 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has vasodilatory effects and can reduce blood pressure in hypertensive rats, making it a potential therapeutic agent for cardiovascular diseases. However, the this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of the this compound. The development of novel analogs of this compound 1 may also lead to the discovery of more potent and selective 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-ones with improved pharmacological properties.
合成法
Compound 1 has been synthesized using various methods, including the reaction of 2-amino-1-cyclohexylmethanamine with 3-butenoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-amino-1-cyclohexylmethanamine with 3-butenoyl isocyanate in the presence of dichloromethane and triethylamine. The reaction mixture is then stirred for several hours, and the product is purified using column chromatography.
科学的研究の応用
Compound 1 has shown potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. Studies have shown that 2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one 1 exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. The this compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound 1 has been shown to have vasodilatory effects and can reduce blood pressure in hypertensive rats.
特性
IUPAC Name |
2-but-3-enoyl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-2-7-17(22)21-13-11-19(15-21)10-6-12-20(18(19)23)14-16-8-4-3-5-9-16/h2,16H,1,3-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIUAILVXYVUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)

![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-(2-pyridinyl)ethanamine](/img/structure/B5968417.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
![3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5968434.png)

![6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5968439.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5968445.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-6-methyl-2-pyridinecarboxamide](/img/structure/B5968451.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5968458.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B5968474.png)
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)
